molecular formula C9H10BrNO2S B2979947 5-Bromo-1-(methylsulfonyl)indoline CAS No. 446054-18-8

5-Bromo-1-(methylsulfonyl)indoline

Cat. No.: B2979947
CAS No.: 446054-18-8
M. Wt: 276.15
InChI Key: KLTSAXZCGBYCPU-UHFFFAOYSA-N
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Description

5-Bromo-1-(methylsulfonyl)indoline is a chemical compound with the molecular formula C9H10BrNO2S . It has a molecular weight of 276.15 . It is a solid substance that is stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of 5-bromo derivatives of indole has been reported in several studies . One efficient synthesis process involves the use of indole as a raw material, which undergoes a sodium sulfonate substitution reaction to obtain 2-sodium sulfonate-indole . This is then reacted with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole, which is finally subjected to an addition reaction with bromine to produce 5-bromoindole .


Molecular Structure Analysis

The molecular structure of this compound consists of an indoline nucleus with a bromine atom attached at the 5th position and a methylsulfonyl group attached at the 1st position .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 276.15 and a molecular formula of C9H10BrNO2S .

Scientific Research Applications

1. Alzheimer's Disease Treatment

A novel series of indole derivatives, including compounds related to 5-Bromo-1-(methylsulfonyl)indoline, have been optimized as 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists. One such compound, identified as SUVN-502, shows promise for the treatment of cognitive disorders, including Alzheimer's disease, due to its high affinity at human 5-HT6R and selectivity over other receptors and enzymes. It demonstrates preclinical efficacy, especially in combination with donepezil and memantine, showing synergistic effects in the extracellular levels of acetylcholine in the ventral hippocampus (Nirogi et al., 2017).

2. Synthesis of Selenyl/Sulfenyl Indoles

Research has led to an efficient synthesis method for 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, using tandem reactions of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides. This method is noteworthy for its high regio-selectivity and transition-metal-free conditions, highlighting the potential for synthesizing complex indole derivatives (Liu et al., 2012).

3. Anticancer Research

5-Bromo indole derivatives have been studied for their potential in anticancer applications. For instance, research into 5-brominated spirobrassinol methyl ethers, obtained by electrophilic substitution of the aromatic core of indoline, has shown partial increase in anticancer activity against leukemia cell lines. This suggests a role for bromine in the indole or indoline skeleton in enhancing anticancer properties (Očenášová et al., 2015).

4. Cytotoxic Activity and Drug Synthesis

Indole derivatives, including those related to this compound, have been synthesized and tested for cytotoxic activity against various cancer cell lines. For example, compounds with small-sized sulfonyl substituents like 5-O-methylsulfonyl exhibit similar levels of activity as doxorubicin, a well-known anticancer drug (Choi & Ma, 2010).

5. Natural Marine Products and Anticancer Activities

Bromophenol derivatives, which include indolin-2-one moieties, have been synthesized and shown to possess significant anticancer activities. These compounds can effectively induce cell cycle arrest and apoptosis in cancer cells, demonstrating the potential of bromine-containing indole derivatives in cancer therapy (Guo et al., 2018).

Safety and Hazards

The safety information for 5-Bromo-1-(methylsulfonyl)indoline indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

Future Directions

The increasing diversity of small molecule libraries is a major source for the discovery of new drug candidates . In this context, the synthesis of 5-bromosubstituted derivatives of indole phytoalexins has been reported . These novel compounds were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines . Some analogues showed activity that was better or comparable to that of cisplatin . This suggests that 5-Bromo-1-(methylsulfonyl)indoline and its derivatives could have potential applications in the development of new therapeutic agents.

Properties

IUPAC Name

5-bromo-1-methylsulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTSAXZCGBYCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To DMF (5.0 ml) was added sodium hydride (53 mg, 1.3 mmol) and the solution stirred at room temperature for 30 min. 5-Bromoindoline (240 mg, 1.2 mmol) was added and the solution was stirred at room temperature for 30 min. Methanesulfonyl chloride (94 ul, 1.2 mmol) was added and the solution stirred at room temperature overnight, then concentrated in vacuo. The crude product was purified by column chromatography on silica gel eluting with 2% CH3OH/CHCl3 to give the title compound (202 mg, 60%).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
94 μL
Type
reactant
Reaction Step Two
Quantity
53 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
60%

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